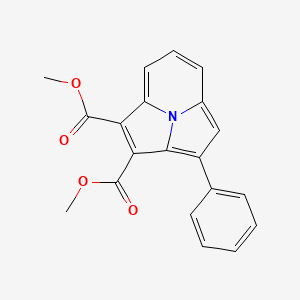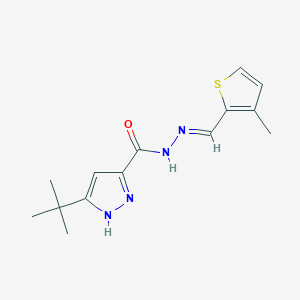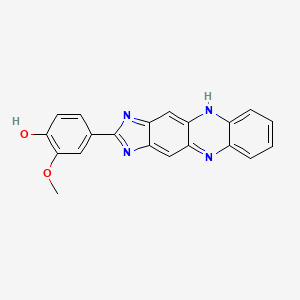
2-Amino-N'-benzylidene-3,5-dibromobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N’-benzylidene-3,5-dibromobenzohydrazide is a chemical compound with the molecular formula C14H11Br2N3O . It is characterized by the presence of two bromine atoms, an amino group, and a benzylidene group attached to a benzohydrazide backbone. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 2-Amino-N’-benzylidene-3,5-dibromobenzohydrazide typically involves the condensation of 2-amino-3,5-dibromobenzaldehyde with benzohydrazide . The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The process involves the following steps:
- Dissolution of 2-amino-3,5-dibromobenzaldehyde in ethanol and water.
- Addition of benzohydrazide to the solution.
- Heating the mixture under reflux for several hours.
- Cooling the reaction mixture and isolating the product by filtration.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Amino-N’-benzylidene-3,5-dibromobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include ethanol, water, and various acids or bases to catalyze the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Amino-N’-benzylidene-3,5-dibromobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-N’-benzylidene-3,5-dibromobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-Amino-N’-benzylidene-3,5-dibromobenzohydrazide can be compared with similar compounds such as:
2-Amino-3,5-dibromobenzaldehyde: Shares a similar structure but lacks the benzylidene group.
2-Amino-N’-benzylidene-3,5-dichlorobenzohydrazide: Similar structure with chlorine atoms instead of bromine.
2-Amino-N’-benzylidene-3,5-diiodobenzohydrazide: Similar structure with iodine atoms instead of bromine.
The uniqueness of 2-Amino-N’-benzylidene-3,5-dibromobenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
303082-92-0 |
|---|---|
Molekularformel |
C14H11Br2N3O |
Molekulargewicht |
397.06 g/mol |
IUPAC-Name |
2-amino-N-[(E)-benzylideneamino]-3,5-dibromobenzamide |
InChI |
InChI=1S/C14H11Br2N3O/c15-10-6-11(13(17)12(16)7-10)14(20)19-18-8-9-4-2-1-3-5-9/h1-8H,17H2,(H,19,20)/b18-8+ |
InChI-Schlüssel |
HVASGXZSXVDISK-QGMBQPNBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B11992028.png)



![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)



![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)
![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)
![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)

![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)
